4-Diazo-3-methoxy-2,5-cyclohexadien-1-one
Overview
Description
4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is a compound with significant antibacterial properties, particularly effective against anaerobic bacteria. It is produced by the strain of Penicillium funiculosum and has been studied for its potential use as an antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically or produced through fermentation. The chemical synthesis involves the diazotization of 3-methoxy-2,5-cyclohexadien-1-one. The fermentation method involves culturing Penicillium funiculosum in a medium containing assimilable sources of carbohydrates and nitrogen .
Industrial Production Methods: Industrial production typically relies on the fermentation process due to its efficiency and cost-effectiveness. The microorganism Penicillium funiculosum is cultured aerobically, and the compound is isolated from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions include amines, substituted cyclohexadienones, and various oxidized derivatives .
Scientific Research Applications
4-Diazo-3-methoxy-2,5-cyclohexadien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its antibacterial properties, particularly against anaerobic bacteria such as Clostridium and Bacteroides.
Medicine: Potential use as an antibiotic due to its effectiveness against a variety of gram-positive and gram-negative bacteria.
Industry: Utilized in the development of new antibacterial agents and other chemical products.
Mechanism of Action
The mechanism of action of 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one involves the inhibition of bacterial growth by interfering with essential bacterial enzymes and metabolic pathways. The diazo group is believed to play a crucial role in its antibacterial activity, leading to the disruption of bacterial cell wall synthesis and function .
Comparison with Similar Compounds
4-Diazo-3-methyl-2,5-cyclohexadien-1-one: Similar in structure but with a methyl group instead of a methoxy group.
2,5-Cyclohexadien-1-one, 4-diazo-: Lacks the methoxy group, making it less effective in certain reactions.
Uniqueness: 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one is unique due to its methoxy group, which enhances its reactivity and effectiveness in various chemical reactions and biological activities. Its production through fermentation also makes it a cost-effective and sustainable option for industrial applications .
Properties
IUPAC Name |
4-diazonio-3-methoxyphenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-4-5(10)2-3-6(7)9-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURBIRPPYXGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[O-])[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146956 | |
Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105114-23-6 | |
Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105114236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Diazo-3-methoxy-2,5-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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